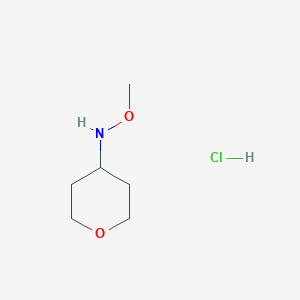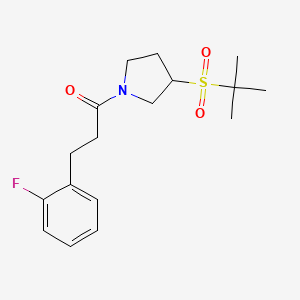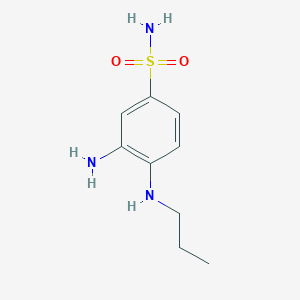![molecular formula C18H14N6O3 B2855628 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034375-92-1](/img/structure/B2855628.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a multifaceted chemical compound gaining traction across several scientific fields. Its unique structure, combining elements from various functional groups, gives it distinct properties ideal for research in chemistry, biology, and medicinal applications.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, a multi-step process is required:
Formation of the Isoxazole Ring: : Starting from a substituted pyridine, the isoxazole ring is constructed through a cyclization reaction under specific conditions (usually involving a base like sodium hydride).
Benzotriazine Derivative Synthesis: : The intermediate is then subjected to further reactions to form the benzotriazine structure, often using oxidizing agents.
Linking the Substructures: : Finally, the benzotriazine and isoxazole are connected via an ethyl linker, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.
Industrial Production Methods
Scaling this compound to an industrial level necessitates optimization of each synthetic step to enhance yield and purity. Key factors include:
Use of robust catalysts to drive reactions efficiently.
Implementation of continuous flow processes to maintain reaction conditions.
Extensive purification protocols to achieve desired purity levels for various applications.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the isoxazole and pyridine rings, using agents like hydrogen peroxide.
Reduction: : It exhibits reduction reactions, often at the benzotriazine moiety, using reagents like sodium borohydride.
Substitution: : The presence of electrophilic and nucleophilic sites allows for substitution reactions, commonly with halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, Potassium permanganate.
Reducing Agents: : Sodium borohydride, Lithium aluminum hydride.
Substitution Reagents: : Bromine, Chlorine under basic or acidic conditions.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of reduced benzotriazine analogs.
Substitution: : Introduction of halogen groups, enhancing the compound's reactivity.
科学研究应用
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide has diverse applications:
Chemistry: : Used as a reagent in complex organic syntheses, particularly in the formation of heterocyclic compounds.
Biology: : Functions as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: : Shows potential as an antitumor agent, due to its ability to interact with DNA and inhibit specific proteins involved in cancer cell proliferation.
Industry: : Utilized in material science for the development of novel polymers with specific electrical properties.
作用机制
The compound exerts its effects through several mechanisms:
Molecular Targets: : Primarily targets DNA and specific enzymes, inhibiting their function and leading to cellular apoptosis in cancer cells.
Pathways Involved: : Interacts with the p53 pathway, a critical regulator of the cell cycle, and induces oxidative stress within cells, further driving apoptosis.
相似化合物的比较
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide stands out due to its unique combination of functional groups, providing versatile reactivity and application scope. Similar compounds include:
N-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide: : Lacks the benzotriazine moiety, resulting in reduced reactivity.
N-(2-(4-oxo-3,4-dihydroquinazolin-2(1H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide: : Similar structure but varies in reactivity and application spectrum.
This compound's distinct chemical makeup makes it a valuable asset in ongoing scientific research, promising significant advancements across multiple fields.
属性
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3/c25-17(15-10-16(27-22-15)12-4-3-7-19-11-12)20-8-9-24-18(26)13-5-1-2-6-14(13)21-23-24/h1-7,10-11H,8-9H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBWUZOYEIEWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine](/img/structure/B2855545.png)
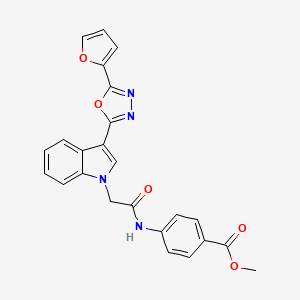
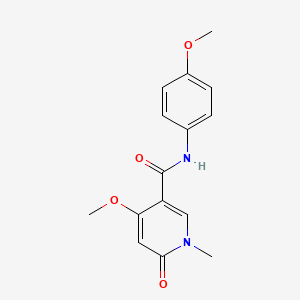
![5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2855550.png)
![7-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2855552.png)

![3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2855556.png)
![7-Fluoro-3-{[1-(2-phenoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2855560.png)


![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-ol](/img/structure/B2855564.png)
